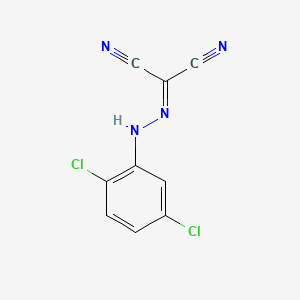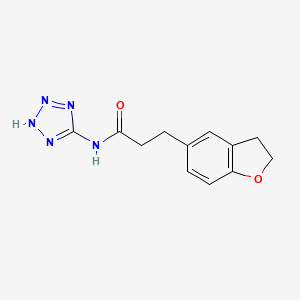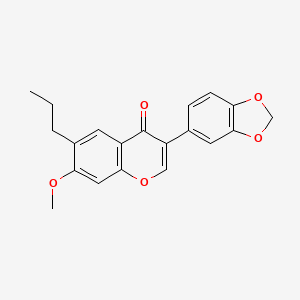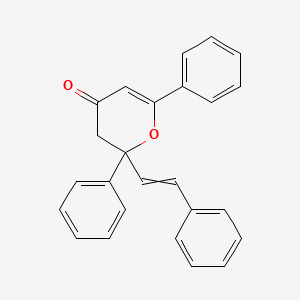![molecular formula C45H33O2P B14089588 2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14089588.png)
2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] is a complex organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by the presence of biphenyl, hydroxy, and diphenylphosphino groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the preparation of a biphenyl derivative through a coupling reaction.
Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The biphenyl and phosphino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and hydrogenation reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] involves its interaction with molecular targets through its functional groups. The biphenyl and phosphino groups facilitate binding to metal centers, while the hydroxy groups participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to act as a catalyst or inhibitor in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used ligand in asymmetric catalysis.
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.
1,1’-Bi-2-naphthol (BINOL): Another important ligand in asymmetric synthesis.
Uniqueness
2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] stands out due to its combination of biphenyl, hydroxy, and diphenylphosphino groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and catalysis.
Propiedades
Fórmula molecular |
C45H33O2P |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
3-diphenylphosphanyl-1-[2-[(S)-hydroxy-(2-phenylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C45H33O2P/c46-44(39-27-15-14-24-36(39)31-16-4-1-5-17-31)40-29-28-32-18-10-12-25-37(32)42(40)43-38-26-13-11-19-33(38)30-41(45(43)47)48(34-20-6-2-7-21-34)35-22-8-3-9-23-35/h1-30,44,46-47H/t44-/m0/s1 |
Clave InChI |
WZGMVRFGSBNPPY-SJARJILFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=CC=C2[C@@H](C3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine](/img/structure/B14089532.png)


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)


![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089564.png)



